

Computational studies on the electronic structure of 2,6-Difluoropyridine

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Compound of Interest

Compound Name: 2,6-Difluoropyridine

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A Comparative Guide to the Electronic Structure of 2,6-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic structure of **2,6-difluoropyridine** with its parent molecule, pyridine. The inclusion of fluorine atoms, the most electronegative element, into the pyridine ring significantly alters its electronic properties, which has profound implications for its use in medicinal chemistry and materials science. This document summarizes key experimental and computational data to offer a clear, objective comparison.

Data Presentation: Structural and Spectroscopic Comparison

The geometric parameters and vibrational frequencies of **2,6-difluoropyridine** and pyridine have been determined through a combination of experimental techniques and computational methods. The following tables present a comparison of these key quantitative data points.

Table 1: Comparison of Geometric Parameters

The introduction of two fluorine atoms at the 2 and 6 positions of the pyridine ring leads to noticeable changes in bond lengths and angles. These structural perturbations are a direct



consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. The data presented below is a compilation of experimental values and results from Density Functional Theory (DFT) calculations.

Parameter	2,6- Difluoropyridin e (Experimental)	2,6- Difluoropyridin e (Calculated - MP2/cc-pVTZ) [1]	Pyridine (Experimental) [2]	Pyridine (Calculated - B3LYP/6-31G*) [1]
Bond Lengths (Å)				
C2-N1	-	1.328	1.338	1.338
C6-N1	-	1.328	1.338	1.338
C2-C3	-	1.382	1.394	1.396
C5-C6	-	1.382	1.394	1.396
C3-C4	-	1.389	1.394	1.393
C4-C5	-	1.389	1.394	1.393
C2-F	-	1.353	-	-
C6-F	-	1.353	-	-
Bond Angles (°)				
C6-N1-C2	-	117.2	116.7	116.9
N1-C2-C3	-	124.3	123.9	123.8
C2-C3-C4	-	118.9	118.5	118.4
C3-C4-C5	-	118.2	118.1	118.5
N1-C2-F	-	116.1	-	-
C3-C2-F	-	119.6	-	-



Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹)

Vibrational spectroscopy provides a sensitive probe of the molecular force fields and bonding. The table below compares key experimental (FT-IR and Raman) and calculated vibrational frequencies for **2,6-difluoropyridine** and pyridine. The shifts in vibrational modes upon fluorination highlight the changes in the electronic distribution within the pyridine ring.

Vibrational Mode	2,6- Difluoropyridin e (Experimental - IR)[1]	2,6- Difluoropyridin e (Calculated - B3LYP/6- 311++G(d,p)) [1]	Pyridine (Experimental - IR)[1]	Pyridine (Calculated - B3LYP/6- 311++G(d,p)) [1]
Ring Stretch	1603	1608	1583	1598
Ring Stretch	1578	1581	1482	1485
Ring Stretch	1445	1448	1439	1445
C-H in-plane bend	1240	1242	1218	1225
Ring Breathing	823	825	992	1001
C-F Stretch	1290	1295	-	-
C-H out-of-plane bend	785	788	748	752

Table 3: Comparison of Electronic Transitions

The electronic transitions, typically studied by UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT), reveal information about the excited states of the molecules. The fluorination is expected to influence the energies of the molecular orbitals and consequently the electronic transitions.



Transition	2,6- Difluoropyridin e (Experimental) [1]	2,6- Difluoropyridin e (Calculated - TD-B3LYP)[1]	Pyridine (Experimental)	Pyridine (Calculated - TD-B3LYP)
$S_0 \rightarrow S_1(\pi,\pi)$	37,820.2 cm ⁻¹	-	~38,350 cm ⁻¹	-
$S_0 \rightarrow S_2 (n,\pi)$	-	-	~34,700 cm ⁻¹	-

Experimental and Computational Protocols Experimental Methodologies

- Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: The vibrational spectra for **2,6-difluoropyridine** were recorded for liquid and vapor phases. For the FT-IR spectra, a Bruker Vertex 70 Fourier-transform spectrometer was utilized. The mid-infrared region was scanned using a globar light source, a KBr beamsplitter, and a deuterated lanthanum triglycine sulfate (DLaTGS) detector. For the far-infrared region, a Mylar beamsplitter and a mercury cadmium telluride (MCT) detector were employed. The spectra were obtained with 1024 scans at a resolution of 0.5 cm⁻¹[1]. Raman spectra were also recorded to observe complementary vibrational modes.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of 2,6-difluoropyridine was measured to determine the energy of the S₀ → S₁ (π,π*) electronic transition[1].
- Gas-Phase Electron Diffraction (GED): While not detailed for 2,6-difluoropyridine in the
 provided search results, GED is a powerful technique for determining the precise gas-phase
 geometry of molecules. It involves scattering a beam of high-energy electrons off the
 molecules and analyzing the resulting diffraction pattern to deduce bond lengths and angles.

Computational Methodologies

 Density Functional Theory (DFT): The ground-state molecular structures and vibrational frequencies were calculated using DFT. For 2,6-difluoropyridine, the B3LYP functional with

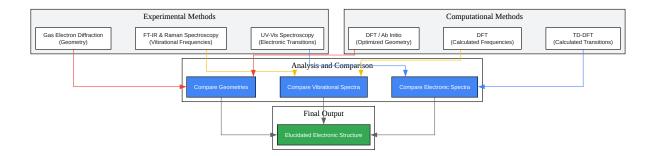


the 6-311++G(d,p) basis set was used for vibrational frequency calculations[1]. For pyridine, similar levels of theory are commonly employed to provide a consistent comparison[1].

- Ab Initio Calculations: For geometry optimization of 2,6-difluoropyridine, ab initio
 calculations were performed at the second-order Møller-Plesset (MP2) level of theory with
 the cc-pVTZ basis set[1].
- Time-Dependent Density Functional Theory (TD-DFT): The electronic excited states and transition energies of **2,6-difluoropyridine** were computed using the TD-B3LYP method[1]. This approach is widely used to predict the UV-Vis spectra of organic molecules.

Visualization of the Research Workflow

The following diagram illustrates the synergistic workflow between experimental and computational approaches for elucidating the electronic structure of molecules like **2,6-difluoropyridine**.



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Caption: Workflow for Electronic Structure Determination.



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